molecular formula C7H5Cl2NS B7724078 2,6-dichlorobenzenecarboximidothioic acid

2,6-dichlorobenzenecarboximidothioic acid

Cat. No.: B7724078
M. Wt: 206.09 g/mol
InChI Key: KGKGSIUWJCAFPX-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzenecarboximidothioic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with a carboximidothioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzenecarboximidothioic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the introduction of chlorine atoms into the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups such as amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichlorobenzenecarboximidothioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-dichlorobenzenecarboximidothioic acid exerts its effects involves interactions with specific molecular targets. The carboximidothioic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoic acid: Similar in structure but lacks the carboximidothioic acid group.

    2,6-Dichlorobenzamide: Contains an amide group instead of the carboximidothioic acid group.

    2,6-Dichloroisonicotinic acid: Similar in having chlorine atoms on the benzene ring but differs in the position and type of functional groups.

Uniqueness

2,6-Dichlorobenzenecarboximidothioic acid is unique due to the presence of both chlorine atoms and the carboximidothioic acid group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,6-dichlorobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKGSIUWJCAFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C(=N)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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